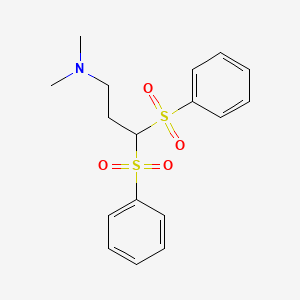
3,3-Di(benzenesulfonyl)-N,N-dimethylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Di(benzenesulfonyl)-N,N-dimethylpropan-1-amine is an organic compound characterized by the presence of two benzenesulfonyl groups attached to a propan-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Di(benzenesulfonyl)-N,N-dimethylpropan-1-amine typically involves the reaction of N,N-dimethylpropan-1-amine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
N,N-dimethylpropan-1-amine+2benzenesulfonyl chloride→this compound+2HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Di(benzenesulfonyl)-N,N-dimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxides.
Substitution: The benzenesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfone and sulfoxide derivatives, as well as various substituted amines depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,3-Di(benzenesulfonyl)-N,N-dimethylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3-Di(benzenesulfonyl)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the compound can affect cellular signaling pathways, influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Di(indolyl)oxindoles: These compounds have similar structural features and are used in medicinal chemistry.
3,3-Difluorooxetane: This compound is used as a bioisosteric replacement in drug discovery.
3,3-Diindolylmethane: Known for its anticancer properties and found in cruciferous vegetables.
Uniqueness
3,3-Di(benzenesulfonyl)-N,N-dimethylpropan-1-amine is unique due to the presence of two benzenesulfonyl groups, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
88073-46-5 |
|---|---|
Molekularformel |
C17H21NO4S2 |
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
3,3-bis(benzenesulfonyl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C17H21NO4S2/c1-18(2)14-13-17(23(19,20)15-9-5-3-6-10-15)24(21,22)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3 |
InChI-Schlüssel |
JNVQAZVWMUXCOL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-5-nitro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14403134.png)


![3'-Ethyl-5-hydroxy-2',4',5',6'-tetramethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14403156.png)
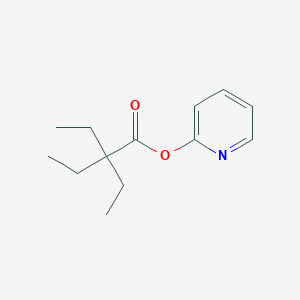
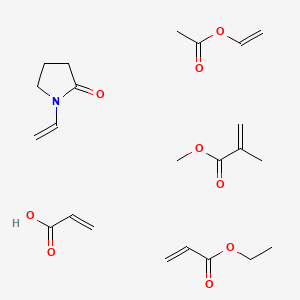
![4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14403169.png)

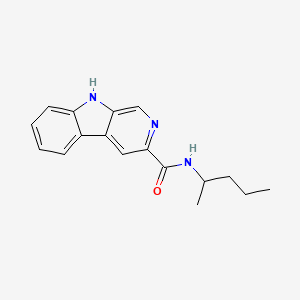


![2-[Methoxy(oxo)acetyl]benzene-1,3-dicarboxylic acid](/img/structure/B14403198.png)
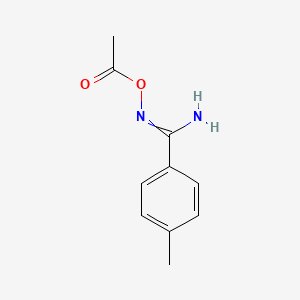
![3-[1-(Piperidin-1-yl)ethylidene]oxolan-2-one](/img/structure/B14403203.png)
